![molecular formula C10H9FN2O2S B246250 1-[(4-fluorophenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B246250.png)
1-[(4-fluorophenyl)sulfonyl]-4-methyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-fluorophenyl)sulfonyl]-4-methyl-1H-imidazole, also known as FSI, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. The compound is a derivative of imidazole and is known for its unique properties, which make it useful in various fields of research.
Mecanismo De Acción
1-[(4-fluorophenyl)sulfonyl]-4-methyl-1H-imidazole exerts its effects by binding to the active site of enzymes and blocking their activity. This results in the inhibition of various cellular processes, including cell growth and division. The compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-[(4-fluorophenyl)sulfonyl]-4-methyl-1H-imidazole has been found to have various biochemical and physiological effects. The compound has been shown to reduce the levels of certain proteins, including carbonic anhydrase and histone deacetylase, which are involved in the progression of cancer and other diseases. 1-[(4-fluorophenyl)sulfonyl]-4-methyl-1H-imidazole has also been found to induce the expression of certain genes, which can lead to the activation of various cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(4-fluorophenyl)sulfonyl]-4-methyl-1H-imidazole has several advantages as a research tool. The compound is highly selective, which means it can target specific enzymes without affecting others. This makes it useful in the study of various diseases, as it allows researchers to selectively inhibit the activity of enzymes that are involved in the progression of these diseases. However, 1-[(4-fluorophenyl)sulfonyl]-4-methyl-1H-imidazole also has some limitations. The compound can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving 1-[(4-fluorophenyl)sulfonyl]-4-methyl-1H-imidazole. One area of interest is the study of the compound's effects on cancer cells. Researchers are currently exploring the potential of 1-[(4-fluorophenyl)sulfonyl]-4-methyl-1H-imidazole as a cancer treatment, as the compound has been shown to induce apoptosis in cancer cells. Another area of interest is the study of 1-[(4-fluorophenyl)sulfonyl]-4-methyl-1H-imidazole's effects on neurological disorders, such as Alzheimer's disease. The compound has been found to inhibit the activity of enzymes that are involved in the progression of these diseases, which makes it a promising research tool for the study of neurological disorders.
Métodos De Síntesis
1-[(4-fluorophenyl)sulfonyl]-4-methyl-1H-imidazole can be synthesized using a variety of methods, including the reaction of 4-fluorobenzenesulfonyl chloride with imidazole in the presence of a base such as triethylamine. Other methods involve the reaction of 4-fluorobenzenesulfonyl chloride with imidazole derivatives, such as 4-methylimidazole, to yield 1-[(4-fluorophenyl)sulfonyl]-4-methyl-1H-imidazole.
Aplicaciones Científicas De Investigación
1-[(4-fluorophenyl)sulfonyl]-4-methyl-1H-imidazole has been extensively studied for its potential applications in scientific research. The compound has been found to be a potent inhibitor of several enzymes, including carbonic anhydrase and histone deacetylase. This makes it useful in the study of various diseases, including cancer and neurological disorders.
Propiedades
Fórmula molecular |
C10H9FN2O2S |
|---|---|
Peso molecular |
240.26 g/mol |
Nombre IUPAC |
1-(4-fluorophenyl)sulfonyl-4-methylimidazole |
InChI |
InChI=1S/C10H9FN2O2S/c1-8-6-13(7-12-8)16(14,15)10-4-2-9(11)3-5-10/h2-7H,1H3 |
Clave InChI |
SCNCOKPRYQAVDJ-UHFFFAOYSA-N |
SMILES |
CC1=CN(C=N1)S(=O)(=O)C2=CC=C(C=C2)F |
SMILES canónico |
CC1=CN(C=N1)S(=O)(=O)C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



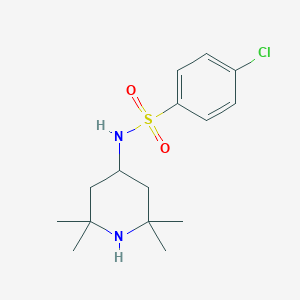
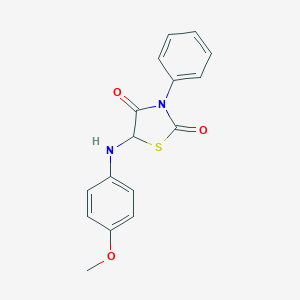
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B246172.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B246173.png)
![N-[2-(4-Methoxy-phenyl)-6-methyl-2H-benzotriazol-5-yl]-nicotinamide](/img/structure/B246174.png)
![1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B246178.png)
![1,4-Bis[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B246183.png)
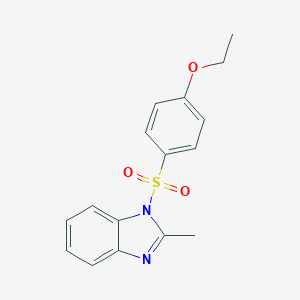
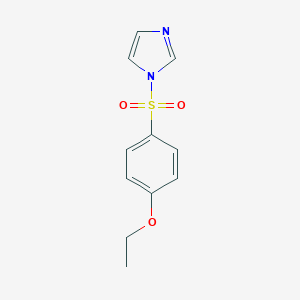
![3-methyl-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B246188.png)
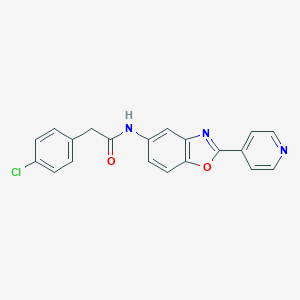
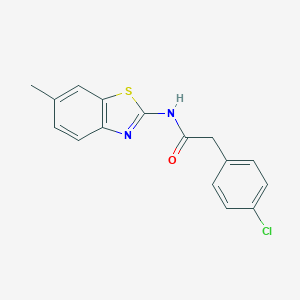
![N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B246192.png)
![N-[4-(pyridin-4-ylmethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B246199.png)